N-Methyl 4-chlorophenethylamine
Overview
Description
N-Methyl 4-chlorophenethylamine is a compound that is structurally related to a variety of chemicals studied for their potential applications in various fields, including psychotropic activity, antifungal properties, and electrochromic characteristics. While the specific compound "N-Methyl 4-chlorophenethylamine" is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-Methyl 4-chlorophenethylamine.
Synthesis Analysis
The synthesis of related compounds often involves catalytic reductive methylation, 1,3-dipolar cycloaddition reactions, and other specific organic synthesis techniques such as the reaction of amines with carboxylic acids or their derivatives . For example, the N,N-dimethyl derivatives of cyclohexylamines were prepared for evaluation of psychotropic activity, indicating a method of introducing methyl groups to nitrogen atoms . Similarly, the synthesis of a triphenylamine-containing aromatic diamine involved an amination reaction followed by reduction .
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of these compounds, revealing details such as crystal systems, space groups, and unit-cell parameters . For instance, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by single-crystal X-ray diffraction, showing a planar condensed ring system and a chair conformation for the cyclohexane ring . Intramolecular hydrogen bonds and the conformation of the molecules play a significant role in the stability of these structures .
Chemical Reactions Analysis
The compounds studied exhibit a range of chemical behaviors, including the formation of metal complexes, as seen in the Schiff base ligand forming binuclear complexes with Cu(II), Co(II), and Ni(II) . The electrochemical properties of these metal complexes show various redox waves, indicating reversible, irreversible, and quasi-reversible redox processes . Additionally, the presence of chlorophenyl groups in these compounds suggests potential reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the melting points and solubility . The electrochemical studies of metal complexes provide insights into their redox behavior, which is crucial for applications in electrochromic devices . The solubility of polymers with pendent triphenylamine units in organic solvents like N-methyl-2-pyrrolidone (NMP) indicates their potential for film formation and application in coatings .
Scientific Research Applications
1. Polymerization Applications
N-Methyl 4-chlorophenethylamine and its derivatives have been used in polymerization research. A study by Ogino et al. (1999) explored the oxidative polymerization of 4-Methyltriphenylamine, a compound structurally related to N-Methyl 4-chlorophenethylamine. This process was conducted in the presence of ferric chloride, resulting in polymers with high molecular weight and thermal stability, useful in electrochemical applications (Ogino et al., 1999).
2. Environmental Impact Studies
Research on the environmental impact of chlorophenol compounds, closely related to N-Methyl 4-chlorophenethylamine, has been significant. Zhao et al. (2018) examined the effects of 4-chlorophenol wastewater treatment on sludge toxicity and microbial diversity. Their findings provide insights into the environmental and biological impacts of these compounds, crucial for industrial wastewater treatment (Zhao et al., 2018).
3. Analytical Chemistry Techniques
In analytical chemistry, derivatives of N-Methyl 4-chlorophenethylamine have been used to improve the detection and analysis of various compounds. For instance, Tulp and Hutzinger (1977) explored the use of chlorobiphenylols and chlorophenols in identifying metabolites of polychlorinated biphenyls, showcasing the applicability of these compounds in advanced analytical methodologies (Tulp & Hutzinger, 1977).
4. Photoelectrochemical Sensing
N-Methyl 4-chlorophenethylamine derivatives have also been used in the development of sensors. Yan et al. (2019) developed a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-Chlorophenol, a compound related to N-Methyl 4-chlorophenethylamine. This sensor demonstrated high sensitivity and selectivity, highlighting the potential of these compounds in environmental monitoring (Yan et al., 2019).
5. Advanced Oxidation Processes
Research by Sharma et al. (2012) focused on the degradation of 4-Chlorophenol in wastewater using organic oxidants. This study contributes to understanding the environmental processing and breakdown of chlorophenol compounds, relevant to N-Methyl 4-chlorophenethylamine (Sharma, Mukhopadhyay, & Murthy, 2012).
Future Directions
The future directions for research on “N-Methyl 4-chlorophenethylamine” could include a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the psychoactive properties of some phenethylamine derivatives , it could be of interest in neuroscience or medicinal chemistry research.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSUCPDSYSXLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544519 | |
Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 4-chlorophenethylamine | |
CAS RN |
38171-31-2 | |
Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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